molecular formula C16H19N3O2 B6330171 tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% CAS No. 1314987-68-2

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%

Cat. No. B6330171
CAS RN: 1314987-68-2
M. Wt: 285.34 g/mol
InChI Key: RDLFAPUDBSPKHP-UHFFFAOYSA-N
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Description

Tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate (TBAPC) is a novel synthetic compound with potential applications in a variety of scientific fields. TBAPC has been studied for its ability to act as a nucleophile, a catalyst in chemical reactions, and a stabilizing agent in biochemical processes. TBAPC has also been explored for its potential to act as a drug-like molecule in pharmacology and as a ligand in biochemistry.

Scientific Research Applications

Tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has been studied for its potential applications in a variety of scientific fields. In organic chemistry, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has been explored as a nucleophile, a catalyst in chemical reactions, and a stabilizing agent in biochemical processes. In pharmacology, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has been studied as a drug-like molecule with potential applications in drug discovery and drug delivery. In biochemistry, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has been explored as a ligand for binding to proteins, enzymes, and other molecules.

Mechanism of Action

Tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% acts as a nucleophile, meaning it can donate a pair of electrons to form a new covalent bond. This allows tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% to form new bonds with other molecules, such as proteins, enzymes, and other small molecules. tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% can also act as a catalyst in chemical reactions, speeding up the rate of the reaction without being consumed in the process. Finally, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% can act as a stabilizing agent in biochemical processes, helping to maintain the structure of proteins and enzymes.
Biochemical and Physiological Effects
tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has been explored for its ability to bind to proteins and enzymes, which can affect the structure and function of proteins and enzymes. tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has also been studied for its potential to act as a drug-like molecule, which could affect the activity of various proteins and enzymes in the body.

Advantages and Limitations for Lab Experiments

Tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% has several advantages for use in laboratory experiments. tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% is relatively easy to synthesize, and it is stable in a variety of conditions. tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% is also non-toxic and has low volatility, making it safe to use in laboratory experiments. However, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% research. tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% could be further explored for its potential as a drug-like molecule, with applications in drug discovery and delivery. tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% could also be studied for its ability to bind to proteins and enzymes, which could lead to new insights into the structure and function of proteins and enzymes. Finally, tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% could be explored for its potential to act as a catalyst in chemical reactions, which could lead to new and more efficient methods of synthesizing compounds.

Synthesis Methods

Tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95% can be synthesized through a series of chemical reactions. The first step involves the reaction of tert-butyl chloride and 3-(6-aminopyridin-3-yl)phenol to form tert-butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate. In the second step, a palladium-catalyzed coupling reaction is used to form a tert-butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate-palladium complex. Finally, the complex is treated with hydrogen gas to form the desired compound, tert-butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate.

properties

IUPAC Name

tert-butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-6-4-5-11(9-13)12-7-8-14(17)18-10-12/h4-10H,1-3H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLFAPUDBSPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145912
Record name Carbamic acid, N-[3-(6-amino-3-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate

CAS RN

1314987-68-2
Record name Carbamic acid, N-[3-(6-amino-3-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(6-amino-3-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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